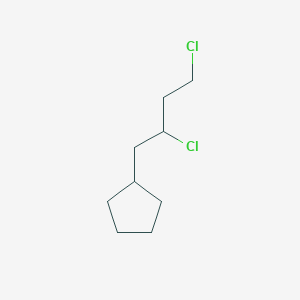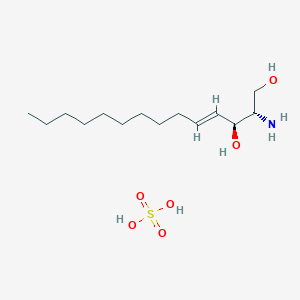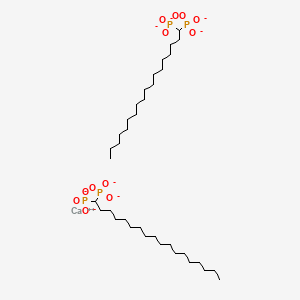
Calcium dioctadecyl diphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium dioctadecyl diphosphonate is a chemical compound with the molecular formula
C36H74CaO6P2
. It is known for its unique properties and applications in various scientific fields. This compound is characterized by its long alkyl chains and diphosphonate groups, which contribute to its distinctive chemical behavior and utility.Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of calcium dioctadecyl diphosphonate typically involves the reaction of dioctadecyl phosphonic acid with calcium salts. A common method includes the following steps:
Preparation of Dioctadecyl Phosphonic Acid: This is achieved by reacting octadecyl alcohol with phosphorus trichloride, followed by hydrolysis.
Formation of this compound: The dioctadecyl phosphonic acid is then reacted with a calcium salt, such as calcium chloride, in an aqueous or organic solvent under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, ensuring high purity and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: Calcium dioctadecyl diphosphonate can undergo various chemical reactions, including:
Oxidation: The long alkyl chains can be oxidized under strong oxidative conditions.
Substitution: The diphosphonate groups can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products:
Oxidation: Oxidized derivatives of the alkyl chains.
Substitution: Substituted phosphonate esters or amides.
Scientific Research Applications
Calcium dioctadecyl diphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: Employed in the study of cell membranes and lipid bilayers.
Medicine: Investigated for its potential in drug delivery systems, particularly in targeting bone tissues.
Industry: Utilized in the formulation of lubricants, coatings, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of calcium dioctadecyl diphosphonate involves its interaction with various molecular targets and pathways:
Molecular Targets: The diphosphonate groups can chelate calcium ions, making it effective in bone-targeting applications.
Pathways: It can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Calcium Octadecyl Phosphate: Similar in structure but with a single phosphonate group.
Calcium Dioctadecyl Phosphate: Similar but with different alkyl chain lengths.
Uniqueness: Calcium dioctadecyl diphosphonate is unique due to its dual phosphonate groups and long alkyl chains, which provide enhanced binding properties and amphiphilic characteristics, making it more versatile in various applications.
Properties
CAS No. |
84030-24-0 |
|---|---|
Molecular Formula |
C36H72CaO12P4-6 |
Molecular Weight |
860.9 g/mol |
IUPAC Name |
calcium;dioxido-oxo-(1-phosphonatooctadecyl)-λ5-phosphane |
InChI |
InChI=1S/2C18H40O6P2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(25(19,20)21)26(22,23)24;/h2*18H,2-17H2,1H3,(H2,19,20,21)(H2,22,23,24);/q;;+2/p-8 |
InChI Key |
VNFCJCDRMIMKRS-UHFFFAOYSA-F |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].CCCCCCCCCCCCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



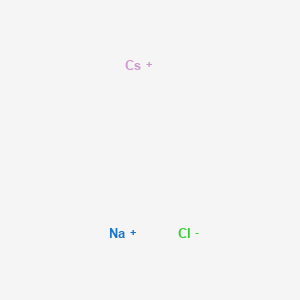
![N-[(3-methoxy-4-trimethylsilyloxyphenyl)methyl]-9-methyldecanamide](/img/structure/B15348431.png)
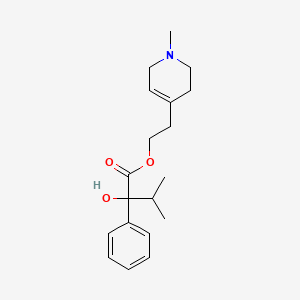
![2-Methyl-4-oxo-7-(propan-2-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15348437.png)


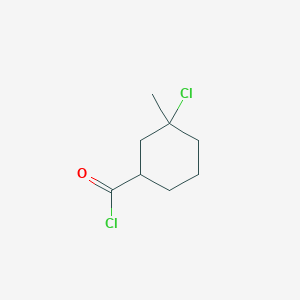
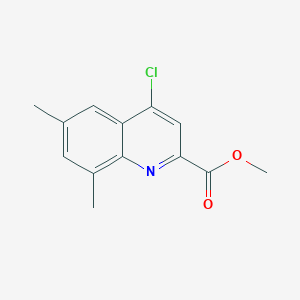
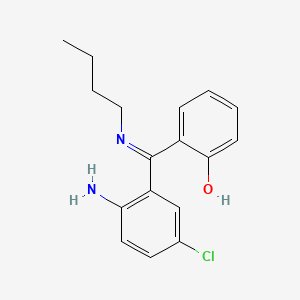
![Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]-](/img/structure/B15348471.png)
![1-[4-(naphthalen-1-ylmethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15348475.png)
